molecular formula C13H14O2 B2486353 2-Butyl-1-benzofuran-3-carbaldehyde CAS No. 251479-20-6

2-Butyl-1-benzofuran-3-carbaldehyde

Cat. No.: B2486353
CAS No.: 251479-20-6
M. Wt: 202.253
InChI Key: WAQDWMWCWBOZLQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that 2-Butyl-1-benzofuran-3-carbaldehyde may also interact with its targets to inhibit cell growth. The compound may bind to its targets, altering their function and leading to downstream effects such as the inhibition of cell proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.

Pharmacokinetics

The compound’s molecular weight of 20225 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . These effects could include the inhibition of cell growth and proliferation, modulation of oxidative stress response, and interference with viral replication.

Preparation Methods

Properties

IUPAC Name

2-butyl-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDWMWCWBOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of DMF (59 g, 0.805 mol) in anhydrous DCM (300 mL) was added slowly at 0° C. under N2 atmosphere phosphorous oxy-chloride (123 g, 0.84 mol). The mixture was stirred at rt for 2 h. To this was added slowly 2-butyl-1-benzofuran (35 g, 0.21 mol) in anhydrous DCM (100 mL). The reaction mixture was slowly heated to 60° C. for 72 h, cooled to rt and poured into ice and extracted with EtOAc. The organic layer was washed with water, brine and dried over MgSO4. The solvent was removed under vacuum and the crude product purified by column chromatography over silica gel (PetEther/EtOAc) to give 2-butyl-1-benzofuran-3-carbaldehyde (30 g, 74%) as a light brown liquid.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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